1-butyl-1H-indole-3-carbothioamide
Description
1-Butyl-1H-indole-3-carbothioamide is a sulfur-containing indole derivative characterized by a butyl substituent at the N1-position of the indole ring and a carbothioamide (-C(=S)-NH₂) group at the C3 position. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The carbothioamide moiety enhances molecular interactions with biological targets via hydrogen bonding and hydrophobic effects, while the butyl chain may influence lipophilicity and membrane permeability.
Properties
Molecular Formula |
C13H16N2S |
|---|---|
Molecular Weight |
232.345 |
IUPAC Name |
1-butylindole-3-carbothioamide |
InChI |
InChI=1S/C13H16N2S/c1-2-3-8-15-9-11(13(14)16)10-6-4-5-7-12(10)15/h4-7,9H,2-3,8H2,1H3,(H2,14,16) |
InChI Key |
IMSBRAGCOODJKA-UHFFFAOYSA-N |
SMILES |
CCCCN1C=C(C2=CC=CC=C21)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize 1-butyl-1H-indole-3-carbothioamide, its structural and functional analogs are analyzed below. Key differences in substituents, physicochemical properties, and bioactivity are highlighted.
Structural Analogues
1-[6-(1H-Indol-1-yl)pyridin-2-yl]-1H-indole-3-carbaldehyde Structure: Features a pyridinyl-indole hybrid with a carbaldehyde (-CHO) group at C3. Properties: The aldehyde group increases electrophilicity, enabling nucleophilic interactions absent in the thioamide analog.
1-Methyl-1H-indole-3-carbothioamide
- Structure : Shorter methyl substituent at N1 and a carbothioamide group at C3.
- Properties : Reduced lipophilicity compared to the butyl derivative, leading to lower cellular uptake in cancer cell line studies.
1-Pentyl-1H-indole-3-carbothioamide
- Structure : Longer pentyl chain at N1.
- Properties : Increased logP value (3.2 vs. 2.8 for butyl derivative) enhances blood-brain barrier penetration but may reduce aqueous solubility.
Functional Analogues
Indole-3-carboxylic Acid Structure: Carboxylic acid (-COOH) at C3. Properties: Higher polarity limits membrane permeability but improves solubility (logS = -2.1 vs. -3.5 for 1-butyl carbothioamide). Bioactivity: Known for antioxidant properties but lacks the thioamide’s enzyme-inhibitory effects.
1-Butyl-1H-indole-3-carboxamide
- Structure : Carboxamide (-CONH₂) instead of carbothioamide.
- Properties : Thioamide’s sulfur atom provides stronger hydrogen-bond acceptor capacity (σ-hole effect), enhancing binding to cysteine residues in enzymes.
Data and Research Findings
Table 1: Comparative Analysis of this compound and Analogues
*IC₅₀ values represent antiproliferative activity unless noted.
Key Findings
- Alkyl Chain Length : Increasing N1-alkyl chain length (methyl → butyl → pentyl) correlates with enhanced lipophilicity and bioactivity in cancer models. However, solubility decreases, requiring formulation optimization.
- Functional Group Impact : Carbothioamide derivatives exhibit superior enzyme inhibition compared to carboxamides or aldehydes due to sulfur’s polarizability and hydrogen-bonding versatility.
- Hybrid Systems : Compounds like the pyridinyl-indole hybrid show enhanced planar stacking with enzyme active sites, improving potency but limiting metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
